molecular formula C7H12N2 B6230189 5-methylpiperidine-3-carbonitrile, Mixture of diastereomers CAS No. 1374744-16-7

5-methylpiperidine-3-carbonitrile, Mixture of diastereomers

Katalognummer: B6230189
CAS-Nummer: 1374744-16-7
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: KLKXWOZRCZWLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methylpiperidine-3-carbonitrile is a chemical compound that exists as a mixture of diastereomers . Diastereomers are stereoisomers with two or more chiral centers that are not enantiomers . They have different physical properties such as melting points, boiling points, and densities .


Synthesis Analysis

The synthesis of a mixture of diastereomers often involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .


Molecular Structure Analysis

The molecular structure of diastereomers can be analyzed by identifying the chiral centers in each molecule and determining their absolute configuration (i.e., R or S) . Enantiomers always have the same connectivity but opposite R, S designations .


Physical and Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, and densities . These properties are used to achieve the resolution of racemates .

Wirkmechanismus

The mechanism of action in the resolution of enantiomers involves the conversion of the enantiomers into diastereomers through a chemical reaction . The diastereomers can then be separated due to their different physical properties .

Zukünftige Richtungen

The future directions in the study of diastereomers could involve the development of more efficient methods for the resolution of enantiomers . This could potentially lead to advancements in the synthesis of chiral compounds and contribute to various fields such as pharmaceuticals and materials science.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylpiperidine-3-carbonitrile involves the reaction of 5-methylpiperidine with a suitable nitrile reagent.", "Starting Materials": [ "5-methylpiperidine", "Nitrile reagent" ], "Reaction": [ "5-methylpiperidine is reacted with a nitrile reagent in the presence of a suitable catalyst and solvent.", "The reaction mixture is stirred at a suitable temperature and pressure for a specific period of time.", "The resulting mixture is then purified by column chromatography or other suitable methods to obtain the desired product, which is a mixture of diastereomers." ] }

CAS-Nummer

1374744-16-7

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

5-methylpiperidine-3-carbonitrile

InChI

InChI=1S/C7H12N2/c1-6-2-7(3-8)5-9-4-6/h6-7,9H,2,4-5H2,1H3

InChI-Schlüssel

KLKXWOZRCZWLNA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CNC1)C#N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.